Fernene

Descripción general

Descripción

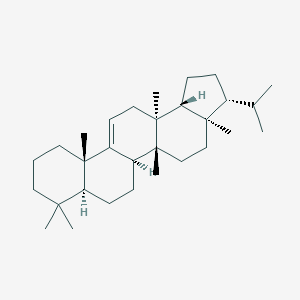

Fernene is a naturally occurring triterpenoid compound with the molecular formula C30H50 It is primarily found in certain plants and fungi, where it plays a role in their secondary metabolism this compound is known for its complex structure, which includes multiple rings and various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of fernene typically involves the cyclization of squalene, a linear triterpene. This process is catalyzed by specific enzymes known as squalene cyclases. The cyclization reaction forms the characteristic multi-ring structure of this compound. The reaction conditions often include the presence of cofactors and specific pH levels to optimize enzyme activity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the fermentation of genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for squalene cyclization. The fermentation process is carried out in bioreactors under controlled conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Fernene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxygenated derivatives, such as fernenol and fernenone.

Reduction: Reduction of this compound can lead to the formation of hydrogenated derivatives.

Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Fernenol, fernenone

Reduction: Hydrogenated this compound derivatives

Substitution: Halogenated or alkylated this compound derivatives

Aplicaciones Científicas De Investigación

Fernene has a wide range of applications in scientific research, including:

Chemistry: this compound and its derivatives are used as intermediates in the synthesis of complex organic molecules.

Biology: this compound is studied for its role in the secondary metabolism of plants and fungi. It is also investigated for its potential as a natural pesticide.

Medicine: this compound exhibits various biological activities, including antifungal, antibacterial, and anti-inflammatory properties. It is being explored for its potential therapeutic applications.

Industry: this compound is used in the production of natural products and as a precursor for the synthesis of bioactive compounds.

Mecanismo De Acción

The biological effects of fernene are mediated through its interaction with specific molecular targets and pathways. For example, this compound’s antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis. The compound may also inhibit key enzymes involved in fungal metabolism. In plants, this compound acts as a defense compound, deterring herbivores and pathogens through its toxic effects.

Comparación Con Compuestos Similares

Fernene belongs to the class of triterpenoids, which includes other compounds such as:

Squalene: A linear triterpene that serves as a precursor for the synthesis of this compound.

Lanosterol: A triterpenoid with a similar multi-ring structure, involved in the biosynthesis of steroids.

Betulin: Another triterpenoid with distinct biological activities, including anti-inflammatory and antiviral properties.

Uniqueness of this compound: this compound is unique due to its specific ring structure and the presence of multiple functional groups, which contribute to its diverse biological activities. Unlike some other triterpenoids, this compound is primarily found in certain plants and fungi, highlighting its ecological significance.

Actividad Biológica

Fernene, a triterpenoid compound derived from various fern species, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, chemical properties, and relevant case studies.

Chemical Composition

This compound is classified under the broader category of triterpenoids, which are known for their diverse biological activities. The structural diversity of triterpenoids allows them to interact with various biological pathways. This compound and its derivatives, such as isothis compound and filicane, have been isolated from several fern species, particularly from the genus Adiantum and other related genera. These compounds exhibit a range of bioactive properties that can be harnessed for therapeutic applications.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : Triterpenoids like this compound have demonstrated significant antioxidant properties. This is crucial in combating oxidative stress, which is implicated in various chronic diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Studies show that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing natural antimicrobial agents.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Case Study on Antioxidant Activity : A study conducted on extracts from Adiantum capillus-veneris revealed that this compound significantly reduced lipid peroxidation in vitro, indicating its potential as a natural antioxidant agent. The study emphasized the need for further research to explore its application in food preservation and health supplements .

- Case Study on Anti-inflammatory Effects : In a controlled experiment, this compound was shown to reduce inflammation markers in animal models of arthritis. The results suggested that this compound could serve as a complementary treatment for inflammatory diseases .

- Case Study on Antimicrobial Efficacy : An investigation into the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new natural antibiotics from fern-derived compounds .

Future Directions

Despite the promising findings related to this compound's biological activities, there remains a need for extensive research to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in humans.

- Mechanistic Studies : Investigating the specific molecular pathways through which this compound exerts its biological effects.

- Formulation Development : Exploring various formulations (e.g., encapsulation techniques) to enhance the bioavailability and stability of this compound in pharmaceutical applications.

Propiedades

IUPAC Name |

(3R,3aR,5aR,5bR,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-10-13-25-28(21,6)18-19-29(7)23-11-12-24-26(3,4)15-9-16-27(24,5)22(23)14-17-30(25,29)8/h14,20-21,23-25H,9-13,15-19H2,1-8H3/t21-,23+,24+,25-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDRLFGZQZCZKX-BQOUFORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331608 | |

| Record name | Fernene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-99-2 | |

| Record name | (8α,13α,14β,17α,18β)-13,17-Dimethyl-A′-neo-26,28-dinorgammacer-9(11)-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fernene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.